molecular formula C9H10BrClFNO2 B14908015 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride

2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride

Katalognummer: B14908015
Molekulargewicht: 298.53 g/mol
InChI-Schlüssel: VVAZAXPMYYQIAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride is an organic compound with the molecular formula C9H10BrClFNO2 and a molecular weight of 298.54 g/mol . This compound is a derivative of propanoic acid, featuring an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Bromination: The starting material, 2-fluoroaniline, undergoes bromination to introduce a bromine atom at the 5-position of the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 2-position.

    Propanoic Acid Formation: The resulting compound is then reacted with propanoic acid to form the final product.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and halogen atoms play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. Its specific structure allows for targeted interactions in various chemical and biological applications, making it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C9H10BrClFNO2

Molekulargewicht

298.53 g/mol

IUPAC-Name

2-amino-2-(5-bromo-2-fluorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H9BrFNO2.ClH/c1-9(12,8(13)14)6-4-5(10)2-3-7(6)11;/h2-4H,12H2,1H3,(H,13,14);1H

InChI-Schlüssel

VVAZAXPMYYQIAC-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C=CC(=C1)Br)F)(C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.